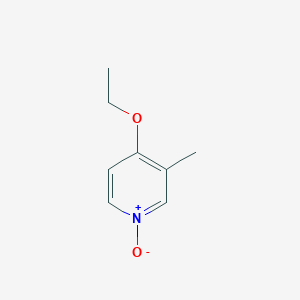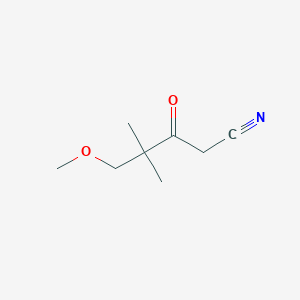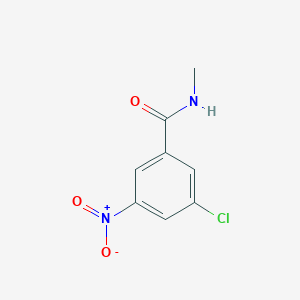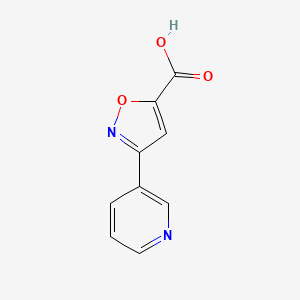
3-amino-1-methylquinoxalin-2(1H)-one
概要
説明
科学的研究の応用
Derivatives and Pharmacological Effects
The derivatives of 3-methylquinoxalin-2(1H)-one have been a subject of interest in pharmacology. Studies have shown that these derivatives, substituted at different positions, exhibit significant pharmacological activities. For example, Alamanni et al. (1981) prepared derivatives with various substitutions, which showed a high degree of deconditioning activity in rats. One compound was found to be more active than chlorpromazine in tests used (Alamanni et al., 1981).
Antitubercular Properties
Another research by Das et al. (2010) explored the antitubercular potency of a series of derivatives against Mycobacterium tuberculosis. The study revealed significant antitubercular activities, highlighting one molecule in particular that affected respiration in rat liver mitochondria, suggesting a potential mechanism for its antitubercular properties (Das et al., 2010).
Kinetic Studies in Synthesis
Kinetic studies, such as those by Abasolo et al. (1987), have been conducted to improve yields and achieve regio-selectivity in synthesizing benzene-substituted 3-methylquinoxalin-2(1H)-ones. These studies offer insights into optimizing synthesis processes for these compounds (Abasolo et al., 1987).
Synthesis Techniques
Suschitzky et al. (1975) discussed the synthesis of quinoxalinones through the reaction of N-monosubstituted o-phenylenediamines with dimethyl acetylenedicarboxylate, demonstrating the versatility in synthesizing these compounds (Suschitzky et al., 1975).
Potential in Treating Neurodegenerative Diseases
Mahajan et al. (2020) reported the synthesis of styrylquinoxalin-2(1H)-ones and their evaluation for cholinesterase inhibition, indicating potential in treating neurodegenerative diseases like Alzheimer's (Mahajan et al., 2020).
Novel Synthetic Methods
Research by Xie et al. (2019) introduced a metal-free method for the preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).
Visible-Light-Initiated Synthesis
A study by Xie et al. (2019) demonstrated a visible-light-promoted method for synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones, showcasing advanced techniques in chemical synthesis (Xie et al., 2019).
Redox Prosthetic Group in Enzymes
McIntire et al. (1991) revealed a novel quinonoid redox prosthetic group in methylamine dehydrogenase, a discovery that expands our understanding of biochemical processes involving these compounds (McIntire et al., 1991).
Corrosion Inhibition
Forsal et al. (2010) synthesized 6-methylquinoxalin-2(1H)-one and investigated its action as a corrosion inhibitor for mild steel, demonstrating its potential in industrial applications (Forsal et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
3-amino-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHHVPEXFWXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356158 | |
| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-85-5 | |
| Record name | 3-amino-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



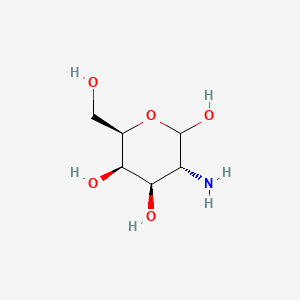
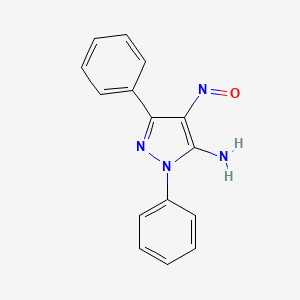




![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)
